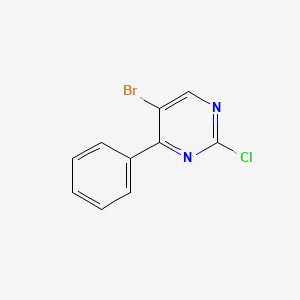

5-Bromo-2-chloro-4-phenyl-pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-chloro-4-phenyl-pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and phenyl substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-phenyl-pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloro-4-phenyl-pyrimidine using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under mild conditions due to its electron-deficient pyrimidine ring. Key reactions include:

Amination

Reaction with primary/secondary amines in polar aprotic solvents yields 2-amino derivatives (Table 1).

| Amine Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | EtOH | 80 | 78 | |

| Benzylamine | DMF | 120 | 85 | |

| Piperidine | THF | 60 | 92 |

Alkoxylation

Methoxy and ethoxy groups substitute chlorine using NaOMe/NaOEt in refluxing solvents:

Cross-Coupling Reactions

The bromine at position 5 participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms 5-aryl derivatives (Table 2).

| Boronic Acid | Catalyst System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 88 | 99.1 | |

| 4-Tolylboronic acid | PdCl₂(dppf), CsF, DMF | 82 | 98.5 |

Buchwald-Hartwig Amination

Bromine substitution with amines using Pd catalysts:

Functionalization of the Phenyl Ring

The para-phenyl group undergoes electrophilic substitution under acidic conditions:

Nitration

HNO₃/H₂SO₄ at 0°C introduces a nitro group at the phenyl meta-position (68% yield) .

Halogenation

NBS in CCl₄ under UV light brominates the phenyl ortho-position (72% yield) .

Stability and Byproduct Analysis

科学研究应用

Synthesis of 5-Bromo-2-chloro-4-phenyl-pyrimidine

The synthesis of this compound can be achieved through several methods, often involving the bromination and chlorination of pyrimidine derivatives. One notable method involves using 2-hydroxypyrimidine and hydrobromic acid under catalytic conditions to yield the desired compound efficiently. This method not only simplifies the production flow but also enhances the yield and reduces environmental impact by minimizing waste products .

Biological Activities

This compound exhibits a range of biological activities that make it valuable in drug development:

- Antitumor Activity : Research indicates that derivatives of this compound can act as potent inhibitors against various cancer cell lines. For instance, studies have shown that modifications to the phenyl group can significantly enhance the compound's efficacy against specific cancer types .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing potential effectiveness against several bacterial strains. This makes it a candidate for developing new antibiotics .

Pharmaceutical Applications

This compound serves as an intermediate in synthesizing various pharmaceutical agents, including:

- SGLT2 Inhibitors : It is utilized in the production of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in managing diabetes. The synthesis of these inhibitors typically involves multiple steps where this compound acts as a key intermediate .

- ET Receptor Antagonists : The compound has been studied for its role in synthesizing endothelin receptor antagonists, which have therapeutic implications in treating cardiovascular diseases .

Case Study 1: Synthesis Optimization for SGLT2 Inhibitors

A practical industrial process was developed for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in SGLT2 inhibitors. The process demonstrated scalability and cost-effectiveness, achieving a total yield of 24% over six synthetic steps. This highlights the importance of optimizing synthetic routes for large-scale pharmaceutical production .

Case Study 2: Antitumor Activity Assessment

A series of analogs derived from this compound were evaluated for their antitumor properties against various cancer cell lines. The results indicated that certain structural modifications could enhance potency significantly, suggesting a viable pathway for developing new anticancer drugs .

Data Table: Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Antitumor Agents | Used in developing anticancer drugs | Potent inhibitors against specific cancer types |

| Antimicrobial Agents | Evaluated for effectiveness against bacterial strains | Potential candidate for new antibiotics |

| SGLT2 Inhibitors | Intermediate in diabetes treatment formulations | Scalable synthesis process with high yield |

| ET Receptor Antagonists | Role in cardiovascular disease treatment | Significant pharmacological properties |

作用机制

The mechanism of action of 5-Bromo-2-chloro-4-phenyl-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved vary based on the specific biological context and the nature of the target.

相似化合物的比较

2-Chloro-4-phenyl-pyrimidine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

5-Bromo-2-chloro-4-methyl-pyrimidine: Contains a methyl group instead of a phenyl group, altering its electronic properties and reactivity.

5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: Features a chloromethyl group, providing different substitution patterns and reactivity.

Uniqueness: 5-Bromo-2-chloro-4-phenyl-pyrimidine is unique due to the combination of bromine, chlorine, and phenyl substituents, which confer specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds .

生物活性

5-Bromo-2-chloro-4-phenyl-pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of bromine and chlorine substituents enhances its reactivity and biological potential. The synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives, often utilizing halogenation and coupling reactions to introduce the desired functional groups.

Synthesis Overview

The synthesis process may include:

- Halogenation : Introduction of bromine and chlorine.

- Nucleophilic Substitution : Reaction with phenyl groups.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

In vitro assays using the MTT method have shown that certain derivatives of this compound display cytotoxicity comparable to established anticancer agents like Dasatinib, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. In studies evaluating its efficacy against various bacterial and fungal strains, derivatives such as 5a, 5c, 5e, and others have shown broad-spectrum activity. The mechanisms of action are believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Case Studies

- Anticancer Activity : A study synthesized a series of 5-bromo-pyrimidine derivatives and evaluated their anticancer effects. Compounds 5c and 6h were particularly noted for their high potency against multiple cancer cell lines, achieving IC50 values in the low micromolar range .

- Antimicrobial Screening : In another investigation, compounds derived from this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control antibiotics, suggesting their potential utility in treating resistant infections .

Data Tables

属性

IUPAC Name |

5-bromo-2-chloro-4-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAUJFFEFQWJOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。